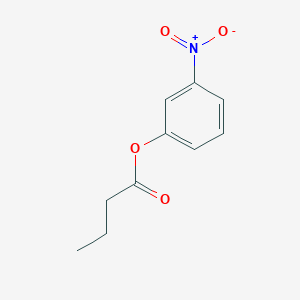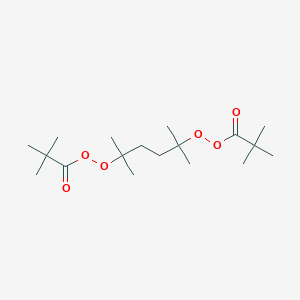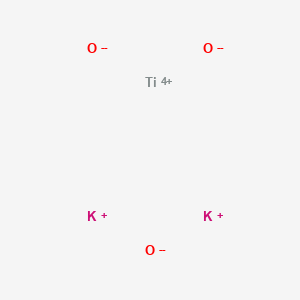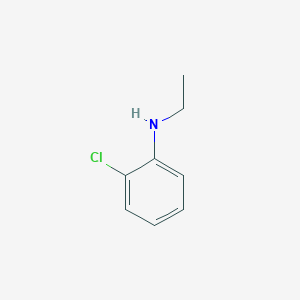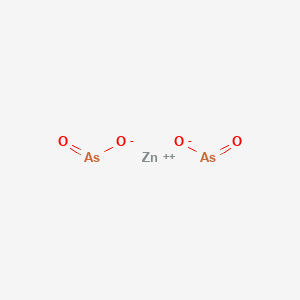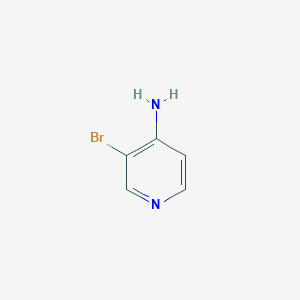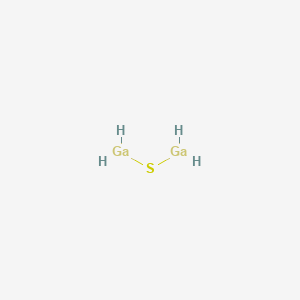![molecular formula C21H41N5O4 B079759 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-05-5](/img/structure/B79759.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, also known as CXCR4 antagonist, is a peptide that has been widely studied for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves blocking the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and CXCL12. (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a chemokine receptor that is overexpressed in many cancer cells, HIV-infected cells, and inflammatory cells. CXCL12 is the ligand that binds to (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and triggers downstream signaling pathways, leading to migration, invasion, and inflammation. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can prevent these processes and potentially treat these diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid have been extensively studied. In cancer cells, the peptide can inhibit migration, invasion, and metastasis. In HIV-infected cells, the peptide can block viral entry and replication. In inflammatory cells, the peptide can reduce inflammation and tissue damage. However, the peptide may also have off-target effects on other chemokine receptors and immune cells, leading to potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments include its high specificity and potency in blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. The peptide can be easily synthesized using solid-phase peptide synthesis and purified using HPLC. However, the limitations of using the peptide in lab experiments include its potential off-target effects, limited stability in biological fluids, and potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid research. One direction is to optimize the peptide's pharmacokinetics and pharmacodynamics for clinical use. Another direction is to develop novel drug delivery systems for the peptide, such as liposomes or nanoparticles. Additionally, the peptide's potential in combination therapy with other drugs or immunotherapies should be explored. Finally, the peptide's potential in treating other diseases, such as cardiovascular diseases or neurological diseases, should be investigated.
Métodos De Síntesis
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves multiple steps of solid-phase peptide synthesis. The peptide is assembled on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After the completion of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid has been studied for its potential in treating various diseases, including cancer, HIV, and inflammatory diseases. The peptide acts as a (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid antagonist, which blocks the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and its ligand, CXCL12. This interaction is crucial for the migration and invasion of cancer cells, HIV infection, and inflammatory responses. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can inhibit these processes and potentially treat these diseases.
Propiedades
Número CAS |
12271-05-5 |
|---|---|
Nombre del producto |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Fórmula molecular |
C21H41N5O4 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
Clave InChI |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
SMILES canónico |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Secuencia |
KXK |
Sinónimos |
C.I. Vat Blue 17 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




